- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225

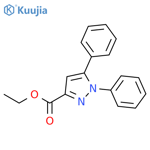

Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

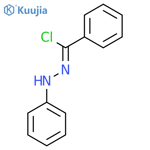

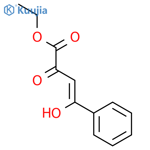

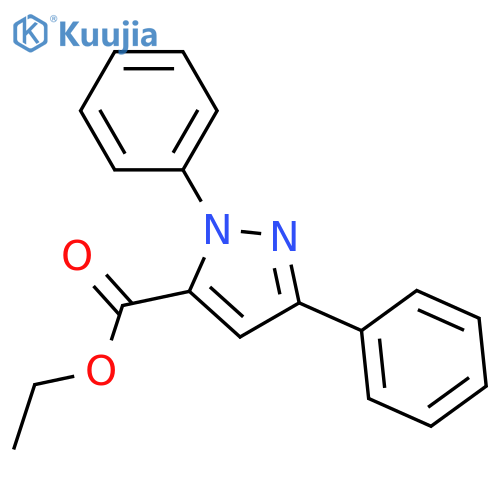

94209-24-2 structure

Produktname:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

CAS-Nr.:94209-24-2

MF:C18H16N2O2

MW:292.331844329834

MDL:MFCD03960606

CID:2131164

PubChem ID:2374374

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)

- CCG-305131

- BS-48113

- D85559

- HMS1407H21

- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester

- AKOS015969508

- BWTLOAULVWBENQ-UHFFFAOYSA-N

- Ethyl 1,3-diphenylpyrazole-5-carboxylate

- Z53848029

- Enamine_004751

- CS-0161857

- ethyl 2,5-diphenylpyrazole-3-carboxylate

- DB-370095

- 94209-24-2

- SCHEMBL16112468

-

- MDL: MFCD03960606

- Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3

- InChI-Schlüssel: BWTLOAULVWBENQ-UHFFFAOYSA-N

- Lächelt: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC

Berechnete Eigenschaften

- Genaue Masse: 292.121177757g/mol

- Monoisotopenmasse: 292.121177757g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 5

- Komplexität: 362

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 4.1

- Topologische Polaroberfläche: 44.1Ų

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K04958-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 5g |

$850 | 2024-06-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

$1435 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-5g |

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

¥11821.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-28 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-19 | |

| Chemenu | CM362790-250mg |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 250mg |

$191 | 2024-07-19 | |

| Chemenu | CM362790-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 5g |

$1361 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 1g |

3550.0CNY | 2021-07-17 | |

| Aaron | AR01JJA4-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$189.00 | 2025-02-11 | |

| 1PlusChem | 1P01JJ1S-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$439.00 | 2024-04-19 |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Herstellungsverfahren

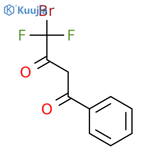

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

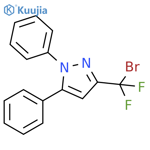

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides, Journal of Chemical Research, 1999, (12), 718-719

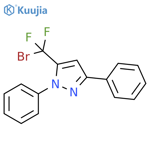

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

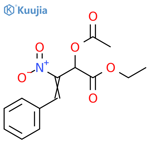

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 5 h, reflux

Referenz

- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C

Referenz

- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties, New Journal of Chemistry, 2020, 44(3), 684-694

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux

Referenz

- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles, Journal of Fluorine Chemistry, 2010, 131(3), 426-432

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega, 2023, 8(19), 17274-17287

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Methanol ; overnight, 65 °C

Referenz

- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C

Referenz

- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 1 h, rt

Referenz

- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ, European Journal of Organic Chemistry, 2018, 2018(3), 316-328

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt

1.2 3 h, rt; 10 h, reflux

1.2 3 h, rt; 10 h, reflux

Referenz

- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt

1.2 rt; overnight, rt

1.2 rt; overnight, rt

Referenz

- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, Chemistry Central Journal, 2016, 10,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C

Referenz

- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids, Journal of Fluorine Chemistry, 2018, 214, 17-23

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials

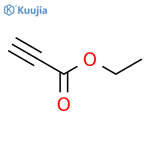

- ethyl propiolate

- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

- ethyl 2,4-dioxo-4-phenyl-butanoate

- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione

- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-

- N'-Phenylbenzohydrazonoyl chloride

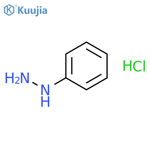

- Phenylhydrazine Hydrochloride (1:1)

- 2,5-diphenyl-2h-tetrazole

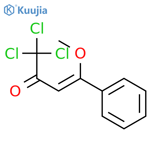

- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-

- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester

- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate

- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products

- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)

- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)

- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)

- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Verwandte Literatur

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Verwandte Produkte

- 927201-95-4(1-(3-ethoxy-4-methoxyphenyl)ethanol)

- 904450-88-0(8-(3,4-dimethylbenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

- 2090188-70-6((5-bromopyridin-2-yl)(imino)(propan-2-yl)-lambda6-sulfanone)

- 1548450-59-4(4-bromo-9-methyl-9-phenyl-9H-Fluorene)

- 899981-72-7(methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

- 2034254-94-7(N-({[2,3'-bifuran]-5-yl}methyl)-9H-xanthene-9-carboxamide)

- 1396979-94-4(2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester)

- 2006460-39-3(1-(4,4,4-trifluoro-2-methylbutyl)-1H-pyrazol-4-amine)

- 2172044-24-3(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxypropanoic acid)

- 941903-51-1(N-(2-chlorophenyl)methyl-2-{2-(morpholin-4-yl)quinolin-8-yloxy}acetamide)

Empfohlene Lieferanten

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Xiamen PinR Bio-tech Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Reagenz

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge